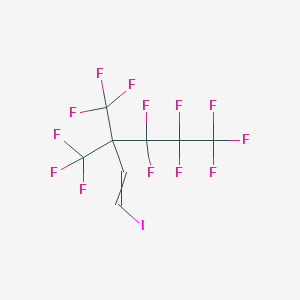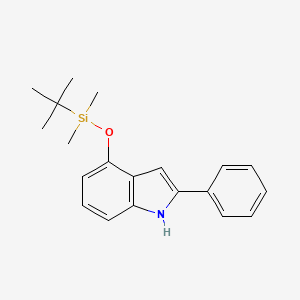
4-t-Butyldimethylsilyoxy-2-phenylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-t-Butyldimethylsilyoxy-2-phenylindole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenyl group attached to the indole ring and a tert-butyldimethylsilyloxy group, which provides steric protection and enhances its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Butyldimethylsilyoxy-2-phenylindole typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride. The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
4-t-Butyldimethylsilyoxy-2-phenylindole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to produce alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
科学研究应用
4-t-Butyldimethylsilyoxy-2-phenylindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用机制
The mechanism of action of 4-t-Butyldimethylsilyoxy-2-phenylindole involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors. This binding can modulate neurotransmitter activity and influence various physiological processes. Additionally, the compound’s steric protection provided by the tert-butyldimethylsilyloxy group enhances its stability and bioavailability .
相似化合物的比较
Similar Compounds
- 4-(tert-Butyldimethylsilyloxy)benzaldehyde
- 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
- 4-(tert-Butyldimethylsilyloxy)-1-butyne
Uniqueness
4-t-Butyldimethylsilyoxy-2-phenylindole is unique due to its specific substitution pattern, which combines the indole nucleus with a phenyl group and a tert-butyldimethylsilyloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
189120-02-3 |
|---|---|
分子式 |
C20H25NOSi |
分子量 |
323.5 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-[(2-phenyl-1H-indol-4-yl)oxy]silane |
InChI |
InChI=1S/C20H25NOSi/c1-20(2,3)23(4,5)22-19-13-9-12-17-16(19)14-18(21-17)15-10-7-6-8-11-15/h6-14,21H,1-5H3 |
InChI 键 |
MQECNWHXGKPGIX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=C(N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



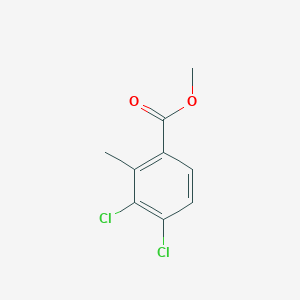

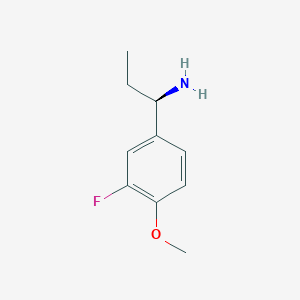
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)

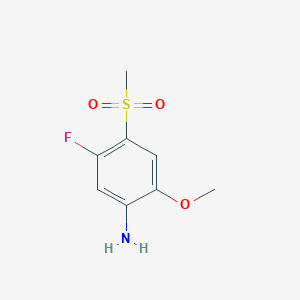
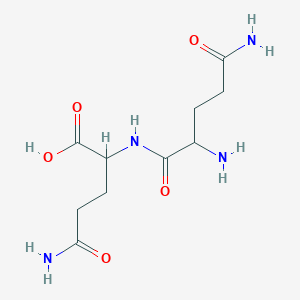
![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
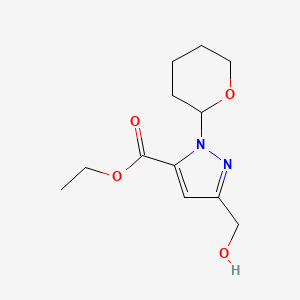
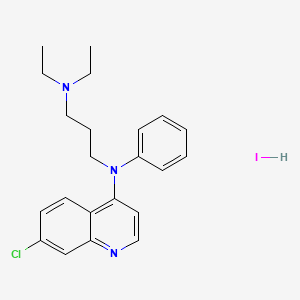
amino}butanoic acid](/img/structure/B13989140.png)
